BenchChemオンラインストアへようこそ!

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Physicochemical profiling Drug-likeness Permeability prediction

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (synonyms: 5-carbamoyl-1,3-dimethyluracil, 1,3-dimethyluracil-5-carboxamide) is a fully substituted pyrimidine-2,4-dione (uracil) derivative bearing methyl groups at N1 and N3 and a primary carboxamide at C5. It is a heterocyclic small molecule (C₇H₉N₃O₃, MW 183.16 g/mol) with computed physicochemical properties that distinguish it from both unsubstituted uracil and 5-fluorouracil: predicted XLogP3-AA of −1, topological polar surface area of 84 Ų, one hydrogen bond donor (from –CONH₂), and six hydrogen bond acceptors.

Molecular Formula C7H9N3O3
Molecular Weight 183.16 g/mol
CAS No. 38009-11-9
Cat. No. B1625910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS38009-11-9
Molecular FormulaC7H9N3O3
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)N(C1=O)C)C(=O)N
InChIInChI=1S/C7H9N3O3/c1-9-3-4(5(8)11)6(12)10(2)7(9)13/h3H,1-2H3,(H2,8,11)
InChIKeyVMZCIAQOMWFRDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 38009-11-9): A 5-Carboxamido-1,3-dimethyluracil Building Block for Medicinal Chemistry and Chemical Biology Procurement


1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (synonyms: 5-carbamoyl-1,3-dimethyluracil, 1,3-dimethyluracil-5-carboxamide) is a fully substituted pyrimidine-2,4-dione (uracil) derivative bearing methyl groups at N1 and N3 and a primary carboxamide at C5 [1]. It is a heterocyclic small molecule (C₇H₉N₃O₃, MW 183.16 g/mol) with computed physicochemical properties that distinguish it from both unsubstituted uracil and 5-fluorouracil: predicted XLogP3-AA of −1, topological polar surface area of 84 Ų, one hydrogen bond donor (from –CONH₂), and six hydrogen bond acceptors [1]. The compound has been reported as a synthetic intermediate in purine chemistry since at least 1955 [2] and has more recently appeared in bioactivity databases as a modulator of human GPR17 and ALKBH5 enzymes [3][4].

Why 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Cannot Be Interchanged with Generic Uracil Derivatives in Research Procurement


The presence of the 5-carboxamide substituent on the 1,3-dimethyluracil scaffold introduces hydrogen-bond donor capacity (absent in 1,3-dimethyluracil itself) and substantially alters both the electronic character of the pyrimidine ring and the molecular recognition profile at enzyme active sites and GPCR orthosteric pockets [1]. Replacing the –CONH₂ group with –COOH (the 5-carboxy analog) or –H (1,3-dimethyluracil) changes logP, H-bonding topology, and ionization state at physiological pH, which can redirect target engagement from ALKBH5 demethylase to carbonic anhydrase isoforms or abolish GPR17 agonism entirely . Consequently, procurement of the generic parent uracil or a differently 5-substituted dimethyluracil cannot be assumed to yield equivalent potency, selectivity, or cellular response in assays that depend on this specific pharmacophore.

Quantitative Differentiation Evidence for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Versus Comparator Compounds


Hydrogen-Bond Donor Capacity and Polar Surface Area Differentiate the 5-Carboxamide from 1,3-Dimethyluracil

Compared to 1,3-dimethyluracil, the target compound possesses a primary carboxamide group that adds one hydrogen-bond donor (HBD) and increases the computed topological polar surface area (TPSA) by approximately 20 Ų, while reducing the predicted logP by roughly 0.9 log units [1]. 1,3-Dimethyluracil has zero HBDs and a higher computed logP (estimated ~0.0 to −0.2), making it more membrane-permeable but less capable of engaging binding sites that require amide-directed hydrogen bonds .

Physicochemical profiling Drug-likeness Permeability prediction

ALKBH5 Demethylase Inhibition: 840 nM IC₅₀ Represents Moderate Affinity Against an Epitranscriptomic Target

The compound is reported in ChEMBL (CHEMBL4752151) to inhibit recombinant ALKBH5 demethylase with an IC₅₀ of 840 nM, assessed by colorimetric detection of methylated N⁶-adenine RNA probe conversion after 2 h incubation [1]. This places it in the moderate-affinity range for ALKBH5 inhibitors, contrasting with the highly optimized covalent inhibitors (IC₅₀ < 100 nM) reported in recent medicinal chemistry campaigns, but providing a useful non-covalent starting scaffold [1]. No inhibitory activity against ALKBH5 has been reported for the simpler analog 1,3-dimethyluracil, suggesting that the 5-carboxamide is a critical pharmacophoric element for demethylase engagement.

Epitranscriptomics ALKBH5 inhibition RNA demethylase

GPR17 Agonism at 7.41 μM: Functional Activity at an Orphan GPCR Implicated in Neuroinflammation

In a calcium mobilization assay using human 1321N1 astrocytoma cells expressing human GPR17, the compound (ChEMBL: CHEMBL53914) exhibited agonist activity with an EC₅₀ of 7.41 μM [1]. This level of functional activity is comparable to that of certain endogenous uracil nucleotide agonists at this receptor, although less potent than UDP-glucose [1]. GPR17 is an orphan GPCR that responds dually to uracil nucleotides and cysteinyl-leukotrienes and has been proposed as a therapeutic target in cerebral ischemia and demyelinating disorders. The 5-carboxamide-1,3-dimethyluracil scaffold may therefore offer a synthetically tractable entry point for developing GPR17 tool compounds, whereas 1,3-dimethyluracil (lacking the carboxamide) has not been profiled in this assay.

GPR17 agonism GPCR pharmacology Neuroinflammation

Distinct Target Engagement Profile Versus 1,3-Dimethyluracil: Carbonic Anhydrase Inhibition Reported Only for the Non-Carboxamide Analog

1,3-Dimethyluracil is reported to inhibit human carbonic anhydrase isoforms hCA I and hCA II with Kᵢ values of 316.2 μM and 166.4 μM, respectively . In contrast, the target compound (bearing a 5-carboxamide) has not been identified as a carbonic anhydrase inhibitor in publicly available bioactivity databases; instead, its reported interactions are with ALKBH5 demethylase and GPR17 [1][2]. This divergence in target engagement demonstrates that the 5-carboxamide substituent redirects molecular recognition away from metalloenzyme carbonic anhydrase binding and toward epitranscriptomic and GPCR targets, a functional bifurcation that cannot be predicted from the uracil core alone.

Target selectivity Carbonic anhydrase Off-target profiling

Structural Confirmation by Independent Synthesis: Identity Established via Classical Purine Chemistry (Bredereck, 1955)

The unambiguous structural identity of 5-carbamoyl-1,3-dimethyluracil was established by Bredereck and Edenkofer in 1955 through two independent synthetic routes: (i) amine-exchange reaction of a 5-carbamoyl-3-methyl-1-phenyluracil precursor with methylamine at 60 °C, and (ii) a confirmatory alternative synthesis starting from 5-amino-1,3-dimethyluracil [1]. The product was characterized by melting point, elemental analysis, and chemical derivatization. This classical structural proof provides a level of identity confidence that exceeds typical vendor-supplied characterization data for this compound class, where the 5-carboxamide isomer could potentially be confused with the 6-carboxamide regioisomer during procurement [1].

Structural authentication Synthetic route Quality control

Optimal Research and Industrial Application Scenarios for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Based on Quantitative Differentiation Evidence


ALKBH5 Demethylase Inhibitor Screening and SAR Expansion

With a confirmed IC₅₀ of 840 nM against ALKBH5 [1], this compound can serve as a moderate-affinity, non-covalent starting point for medicinal chemistry optimization campaigns targeting RNA epigenetics. Its 5-carboxamide group provides a vector for introducing diverse substituents while maintaining the 1,3-dimethyluracil core. The lack of carbonic anhydrase inhibitory activity relative to 1,3-dimethyluracil reduces the likelihood of off-target confounding in cellular assays that rely on readouts sensitive to pH or bicarbonate flux.

GPR17 Reference Agonist for Neuroinflammation and Demyelination Research

The compound's GPR17 agonist activity (EC₅₀ = 7.41 μM in calcium mobilization) [2] supports its use as a chemically stable, non-nucleotide tool compound for studying GPR17 function in oligodendrocyte precursor cell differentiation, ischemic brain injury models, and multiple sclerosis-relevant assays. Unlike nucleotide-based GPR17 agonists (e.g., UDP-glucose), this small molecule avoids the metabolic lability and cell-impermeability issues associated with phosphate-containing ligands.

Building Block for 5-Substituted Uracil Libraries in Fragment-Based Drug Discovery

The well-precedented synthetic accessibility of 5-carbamoyl-1,3-dimethyluracil from 5-cyano-1,3-dimethyluracil via hydrolysis [1][3] and its unique combination of hydrogen-bond donor/acceptor capacity (TPSA = 84 Ų, ACD/LogP = −0.88) make it a suitable fragment for library enumeration. The carboxamide can be further derivatized via acylation, dehydration to nitrile, or condensation with amines, offering versatility that the non-functionalized 1,3-dimethyluracil cannot provide.

Impurity Reference Standard for Regioisomer Differentiation in Pharmaceutical Quality Control

The unambiguous structural identity established by Bredereck's independent syntheses [3] qualifies this compound as a potential reference standard for distinguishing 5-carboxamide from 6-carboxamide regioisomers in pharmaceutical impurity profiling, particularly for drug substances containing the 1,3-dimethyluracil scaffold. The classical characterization data (melting point, elemental analysis) supplement modern HPLC and NMR methods for identity confirmation.

Quote Request

Request a Quote for 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.